molecular formula C14H25NO4 B6599671 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid CAS No. 1888777-03-4

4-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid

Cat. No. B6599671
CAS RN: 1888777-03-4
M. Wt: 271.35 g/mol
InChI Key: PBBNCINHDFRIGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid, also known as t-BOC-ABA, is a synthetic organic compound that has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a building block for peptides and other molecules, and as a tool to study the biochemical and physiological effects of compounds.

Scientific Research Applications

T-BOC-ABA has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a building block for peptides and other molecules, and as a tool to study the biochemical and physiological effects of compounds. It is also used to modify proteins and peptides, as well as to study the structure and function of enzymes. Additionally, it is used to study the effects of drugs on the body and to study the effects of environmental toxins.

Mechanism of Action

The mechanism of action of 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid is not fully understood. However, it is known that the compound acts as an inhibitor of enzymes and can bind to proteins and peptides. It is also known to interact with cellular membranes and can affect the activity of ion channels, which can lead to changes in cell function. Additionally, 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid can interact with DNA and RNA and can affect gene expression.
Biochemical and Physiological Effects
T-BOC-ABA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, which can lead to changes in cell function. It can also interact with cellular membranes, which can lead to changes in the permeability of the membrane and can affect the activity of ion channels. Additionally, 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid can interact with DNA and RNA and can affect gene expression.

Advantages and Limitations for Lab Experiments

T-BOC-ABA has a number of advantages and limitations for lab experiments. One of the main advantages of 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid is that it is relatively easy to synthesize and can be used in a wide range of applications. Additionally, it is relatively stable and can be stored for long periods of time. However, 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid is not very soluble in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, it is not very selective, which can lead to unwanted side reactions.

Future Directions

The future of 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid is promising, as it has a wide range of potential applications in scientific research. One potential application is the development of new drugs and treatments. Additionally, 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid could be used to study the effects of environmental toxins on the body and to develop new methods for diagnosing and treating diseases. Additionally, 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid could be used to study the structure and function of enzymes and to develop new methods for manipulating proteins and peptides. Finally, 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid could be used to study the effects of drugs on the body and to develop new methods for drug delivery.

Synthesis Methods

T-BOC-ABA is synthesized through a process known as the Boc-ABA-ON coupling reaction. This reaction involves the use of an aqueous solution of a protected amino acid, an aqueous solution of a protected amine, a coupling reagent, and a base. The reaction proceeds in a stepwise manner, with the protected amino acid and the protected amine reacting to form the desired product. The reaction is typically performed at room temperature and can be completed in a few hours.

properties

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-14(8-4-5-9-14)10-6-7-11(16)17/h4-10H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBNCINHDFRIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-((tert-Butoxycarbonyl)amino)cyclopentyl)butanoic acid

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